2-Methyl-1,3-butanediol

Description

Structural Context within Branched Aliphatic Diols

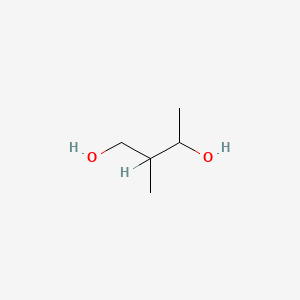

2-Methyl-1,3-butanediol is an aliphatic diol with the molecular formula C₅H₁₂O₂. lookchem.com Its structure consists of a four-carbon butanediol (B1596017) backbone with a methyl group attached to the second carbon atom, resulting in a branched-chain architecture. The two hydroxyl (-OH) groups are located on the first and third carbon atoms. This specific arrangement distinguishes it from its linear isomer, pentane-1,3-diol, and from the various C4 butanediol isomers such as 1,3-butanediol (B41344) and 2,3-butanediol (B46004).

The presence of the methyl branch has a significant influence on the molecule's physical properties and its behavior as a monomer in polymerization. In general, the introduction of methyl branches into a polymer backbone disrupts chain packing and reduces crystallinity. acs.orgnsf.gov Studies on analogous branched diols, such as 2,5-hexanediol, have shown that their incorporation into polyesters results in amorphous materials, in contrast to the highly crystalline polymers produced from their linear counterparts. acs.orgescholarship.org This effect can be leveraged to tune the properties of materials, such as enhancing flexibility or altering the glass transition temperature (Tg). rsc.org Furthermore, methyl branching can increase the hydrophobicity of copolyesters, a desirable trait for applications like coatings. acs.orgescholarship.org

Significance in Organic Synthesis and Industrial Chemistry

While historically less studied than other butanediol isomers, this compound is finding significance in specialized areas of organic synthesis and as a building block for valuable chemicals. Its primary industrial potential currently lies in its role as a precursor to isoprene (B109036), the monomer used to produce synthetic rubber. A recently developed process has shown that isoprene can be obtained in high yield (approximately 80%) through the catalytic dehydration of this compound. researchgate.net

The compound also holds potential for creating novel polymers. As a branched diol, its incorporation into polyester (B1180765) chains can modify their thermal and mechanical properties. nsf.gov Research into biosynthetic pathways is driven by the demand for such branched-chain diols as important solvents, building blocks for polymers, and ingredients in cosmetics. nih.govdtu.dk Although microbial production of this compound has been achieved in E. coli by leveraging amino acid metabolism, the reported titers are currently low. nih.govdtu.dk

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| CAS Number | 684-84-4 |

| Boiling Point | 209.24°C (estimate) |

| Flash Point | 102.2°C |

| Density | 0.9912 g/cm³ |

Data sourced from LookChem. lookchem.com

Historical Development of Research on Related Butanediol Isomers

Research into butanediol isomers has a rich history, largely driven by industrial demand for polymers and chemical intermediates. The study of 2,3-butanediol, for instance, has been documented for over a century and intensified significantly during World War II. magtech.com.cnwikipedia.org During this period, extensive research was conducted on its production via fermentation to serve as a source for 1,3-butadiene (B125203), the critical monomer needed for manufacturing synthetic rubber. wikipedia.org

The production methods for butanediol isomers have evolved considerably over time. Initially, they were derived from petrochemical sources. 1,3-Butanediol, for example, is commercially produced via the hydrogenation of 3-hydroxybutanal. wikipedia.org Similarly, 2,3-butanediol can be prepared through the hydrolysis of 2,3-epoxybutane. wikipedia.org

In recent decades, there has been a significant shift towards developing sustainable, bio-based routes to these chemicals. magtech.com.cn Biotechnological production of 2,3-butanediol from renewable resources is now a major area of research, with various microorganisms like Klebsiella pneumoniae and genetically engineered E. coli being employed. wikipedia.orgnih.gov Likewise, new catalytic methods are being explored to produce 1,3-butanediol from biomass-derived compounds such as 1,4-anhydroerythritol. rsc.orgresearchgate.net This long history of research and development for common isomers like 1,3- and 2,3-butanediol has laid the scientific groundwork for exploring the synthesis and application of more structurally complex molecules like this compound. nih.govbohrium.com

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPEYCZELNJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870750 | |

| Record name | 2-Methylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-84-4 | |

| Record name | 2-Methyl-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-butane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 1,3 Butanediol

Chemical Synthesis Pathways

The primary route for synthesizing 2-Methyl-1,3-butanediol involves a two-step process starting from readily available C2 and C4 chemicals: the condensation of methyl ethyl ketone (also known as butanone) and formaldehyde (B43269), followed by the hydrogenation of the resulting intermediate. researchgate.netacs.org

Catalytic Approaches

Catalysis is crucial for the efficient synthesis of this compound, particularly in the hydrogenation step. Research has predominantly centered on heterogeneous catalyst systems.

Homogeneous Catalysis Systems

Currently, publicly available research literature does not prominently feature homogeneous catalysis systems for the direct synthesis of this compound. The main synthetic routes described rely on solid-phase catalysts.

Heterogeneous Catalysis Systems

Heterogeneous catalysts are central to the production of this compound. Platinum-based catalysts, particularly those supported on ceria (CeO₂), have been identified as highly effective for the hydrogenation of the adduct formed from methyl ethyl ketone and formaldehyde. researchgate.netacs.org

Research findings indicate that the support material plays a critical role in the catalyst's performance. The presence of ceria (CeO₂) is considered essential for the catalyst's structure and its enhanced catalytic activity. researchgate.net This is attributed to the oxygen vacancies on the ceria surface, which facilitate the reaction and help activate hydrogen. researchgate.net Furthermore, studies have shown that a relatively weak interaction between the platinum (Pt) and the support leads to larger platinum particles, which results in a higher yield of this compound. researchgate.net Using Pt-ceria catalysts, a high yield of 93% for the C5 1,3-diol has been achieved at temperatures of 75 °C or higher. acs.org The as-synthesized this compound can then be used in subsequent reactions, such as dehydration over a CeO₂ catalyst to produce isoprene (B109036) with yields around 73-80%. researchgate.net

Table 1: Heterogeneous Catalytic Systems for this compound Synthesis

| Catalyst System | Reaction Step | Key Findings | Reference |

|---|---|---|---|

| Pt-Ceria (Pt-CeO₂) | Hydrogenation | Ceria support is essential for catalytic performance due to oxygen vacancies. Weaker Pt-support interaction leads to larger Pt particles and higher yield (93%). | researchgate.netacs.org |

| CeO₂ | Dehydration (of this compound) | Effectively catalyzes the subsequent conversion of the diol to isoprene with ~73-80% yield. | researchgate.net |

Multi-step Organic Reaction Sequences

The synthesis of this compound is fundamentally a multi-step process. libretexts.org The most prominently reported pathway involves two main stages: researchgate.netacs.org

Condensation: The first step is an aldol-type condensation reaction between methyl ethyl ketone (MEK) and formaldehyde. This reaction forms an unsaturated intermediate.

Hydrogenation: The intermediate from the condensation step is then hydrogenated to form the saturated diol, this compound. This step is where heterogeneous catalysts like Pt-ceria are employed to reduce the carbon-carbon double bond and/or carbonyl group. researchgate.netacs.org

This sequence provides an alternative route for producing isoprene, a key monomer in the rubber industry, by starting with accessible chemicals and involving the efficient synthesis of the nonlinear C5 1,3-diol as a critical intermediate. researchgate.netacs.org

Table 2: Multi-step Synthesis Pathway for this compound

| Step | Reaction Type | Reactants | Product | Catalyst/Conditions |

|---|---|---|---|---|

| 1 | Condensation | Methyl Ethyl Ketone, Formaldehyde | Condensation Adduct | - |

| 2 | Hydrogenation | Condensation Adduct | This compound | Pt-Ceria (Pt-CeO₂), ≥75 °C |

Exploration of Renewable Feedstocks in Chemical Synthesis

A significant advantage of the synthesis pathway for this compound is the potential to use renewable feedstocks for its starting materials, positioning it within the framework of sustainable chemistry. royalsocietypublishing.org

Pathways from Bio-derived Precursors

The key precursors for this compound, methyl ethyl ketone (MEK) and formaldehyde, can both be sourced from biomass.

Bio-derived Methyl Ethyl Ketone (MEK): MEK can be produced from renewable resources via the fermentation of biomass. usda.govresearchgate.net One prominent route involves the microbial fermentation of sugars (e.g., from corn or sugarcane) or lignocellulosic biomass to produce 2,3-butanediol (B46004). royalsocietypublishing.orggreencarcongress.comdataintelo.com This bio-derived 2,3-butanediol can then be catalytically dehydrated to yield MEK. usda.govresearchgate.netmdpi.com This establishes a clear path from agricultural products and waste to a key chemical building block. usda.govgreencarcongress.com

Bio-derived Formaldehyde: Formaldehyde is conventionally produced from methanol (B129727). The production of bio-based methanol (also called renewable methanol) from the gasification of sustainable biomass or from renewable electricity and captured carbon dioxide is an established technology. gvchem.comenvironmentenergyleader.com Companies have begun utilizing this bio-methanol to produce formaldehyde, thereby reducing the carbon footprint of the final product compared to traditional fossil-fuel-based routes. gvchem.comenvironmentenergyleader.comuwo.ca

By combining bio-derived MEK and bio-derived formaldehyde, the entire synthesis pathway for this compound can be based on renewable feedstocks. royalsocietypublishing.orgusda.govresearchgate.netgreencarcongress.comdataintelo.commdpi.comgvchem.comenvironmentenergyleader.comuwo.ca

Biotechnological Production Routes

The industrial synthesis of specialty chemicals is increasingly shifting from petrochemical-based processes to more sustainable and environmentally benign biotechnological methods. nih.gov Microbial fermentation, in particular, presents a promising alternative for the production of diols, utilizing renewable feedstocks. nih.govmagtech.com.cn While direct microbial synthesis of this compound is an emerging field, established strategies for related butanediols, such as 2,3-butanediol and 1,3-butanediol (B41344), provide a robust framework for developing production platforms for this specific compound.

The core of biotechnological diol production lies in harnessing the metabolic capabilities of microorganisms. Fermentation processes are designed to convert simple sugars or other carbon sources into the desired chemical product through a series of enzymatic reactions within the microbial cell. mdpi.com The efficiency of this conversion is influenced by the choice of microorganism, its genetic makeup, and the conditions under which it is cultivated. mdpi.com

Nature provides a diverse reservoir of microorganisms with the innate ability to produce various chemicals. A number of wild-type bacterial genera have been identified as natural producers of 2,3-butanediol (2,3-BDO), a closely related diol. These native producers are valuable starting points for developing industrial fermentation processes. mdpi.comresearchgate.net

Key wild-type producers of 2,3-BDO include species from the following genera:

Klebsiella: Species such as Klebsiella pneumoniae and Klebsiella oxytoca are among the most efficient natural producers of 2,3-BDO. researchgate.netnih.gov Strains of K. oxytoca have demonstrated the ability to produce high titers of 2,3-BDO from various sugars. mdpi.cominfona.pl

Bacillus: Various Bacillus species, including Bacillus licheniformis and Bacillus subtilis, are well-known 2,3-BDO producers. mdpi.comresearchgate.net Being generally regarded as safe (GRAS), Bacillus strains are particularly attractive for industrial applications. mdpi.comd-nb.info B. licheniformis has been shown to produce significant concentrations of 2,3-BDO in batch and fed-batch cultures. nih.gov

Enterobacter: Strains of Enterobacter, such as Enterobacter aerogenes and Enterobacter ludwigii, are also capable of producing 2,3-BDO. mdpi.comnih.gov

Serratia: Serratia marcescens is another notable wild-type bacterium used in 2,3-BDO fermentation studies. researchgate.net

In addition to these, researchers have identified other microorganisms with diol production potential. For instance, Hafnia alvei has been reported as a potential producer of 2,3-BDO. nih.govresearchgate.net The characterization of these wild-type strains involves assessing their substrate utilization range, product yield, and tolerance to environmental stressors, which are critical parameters for industrial-scale fermentation.

| Genus | Species Example | Primary Diol Product | Key Characteristics |

|---|---|---|---|

| Klebsiella | K. pneumoniae, K. oxytoca | 2,3-Butanediol | High natural productivity and yield. researchgate.netnih.gov |

| Bacillus | B. licheniformis, B. subtilis | 2,3-Butanediol | Generally Regarded As Safe (GRAS) status, making them suitable for industrial use. mdpi.comd-nb.info |

| Enterobacter | E. aerogenes, E. ludwigii | 2,3-Butanediol | Efficiently ferments various sugars to produce diols. mdpi.comnih.gov |

| Serratia | S. marcescens | 2,3-Butanediol | Known for its ability to produce 2,3-BDO. researchgate.net |

While wild-type strains provide a starting point, their natural production capabilities are often insufficient for commercially viable processes. Metabolic engineering involves the targeted modification of a microorganism's genetic and regulatory networks to enhance the production of a desired compound. nih.gov For diol synthesis, these strategies aim to channel more carbon from the central metabolism towards the product pathway and minimize the formation of competing byproducts. tandfonline.comnih.gov

Common metabolic engineering strategies include:

Blocking Byproduct Formation: During fermentation, a significant portion of the carbon substrate can be diverted to produce unwanted byproducts such as ethanol, lactate (B86563), formate, and acetate. tandfonline.comoup.com By deleting the genes responsible for the synthesis of these byproducts (e.g., ldhA for lactate and adhE for ethanol), the metabolic flux can be redirected towards the diol production pathway, thereby increasing the yield and purity of the target diol. tandfonline.comosti.gov

Cofactor Engineering: Many enzymatic reactions in diol synthesis pathways require cofactors, such as NADH or NADPH, for reduction steps. nih.govnih.gov The availability of these cofactors can be a limiting factor. Strategies to improve cofactor availability include redirecting metabolic flux through pathways that generate more of the required cofactor or introducing enzymes that can regenerate the cofactor. nih.govnih.gov For example, engineering the redox balance is crucial as the conversion of glucose to 2,3-BDO results in a surplus of NADH, which can lead to the formation of byproducts like glycerol (B35011). nih.gov

These engineering strategies have been successfully applied to various microorganisms, including Escherichia coli, which is a common host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govnih.gov Engineered E. coli strains have been developed for the high-yield production of (R)-1,3-butanediol. nih.govacs.org

The economic feasibility of microbial fermentation is heavily dependent on the cost of the raw materials, with the carbon substrate being a major contributor. magtech.com.cntandfonline.com Research has focused on utilizing a wide range of inexpensive and renewable feedstocks for diol production.

Saccharides: Simple sugars like glucose are commonly used and well-metabolized substrates for many microorganisms. nih.govnih.gov Sucrose and xylose, derived from sources like sugarcane and lignocellulosic biomass, are also important feedstocks. mdpi.comnih.gov

Glycerol: Crude glycerol is a major byproduct of the biodiesel industry, making it an abundant and low-cost carbon source. oup.comcranfield.ac.uk Many microorganisms, such as Klebsiella pneumoniae, can efficiently convert glycerol into diols like 1,3-propanediol (B51772) and 2,3-butanediol. nih.govresearchgate.netoup.com

Lignocellulosic Hydrolysates: Lignocellulosic biomass, which includes agricultural residues (e.g., corn stover) and forestry waste, is a vast and non-food-based source of fermentable sugars. cranfield.ac.uk After pretreatment and hydrolysis, the released sugars (glucose and xylose) can be used for diol production. mdpi.comresearchgate.net Other waste streams, such as whey from the dairy industry, which contains lactose, have also been explored as potential substrates. osti.gov

The ability to utilize a variety of substrates, particularly those derived from waste streams, is a key advantage of biotechnological production routes, contributing to a more sustainable and circular economy. cranfield.ac.uk

Optimizing the fermentation process is critical for achieving high product titers, yields, and productivities, which are essential for industrial-scale production. This involves fine-tuning various parameters, including the cultivation strategy. mdpi.com

Two common strategies for fermentation are batch and fed-batch cultivation.

Batch Fermentation: In a batch process, all nutrients are provided at the beginning of the fermentation, and the process runs until the substrate is depleted or product inhibition occurs. researchgate.netnih.gov While simple to operate, high initial substrate concentrations can sometimes inhibit microbial growth and product formation. infona.pl In a study with Klebsiella sp. Zmd30, batch fermentation resulted in a 2,3-BDO concentration of 57.17 g/L with a high productivity of 1.59 g/L/h. nih.gov

| Microorganism | Fermentation Strategy | Substrate | Product Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |

|---|---|---|---|---|---|

| Bacillus licheniformis DSM 8785 | Batch | Glucose | 72.6 nih.gov | 0.86 nih.gov | 0.42 nih.gov |

| Fed-Batch | Glucose | 144.7 nih.gov | 1.14 nih.gov | - | |

| Klebsiella sp. Zmd30 | Batch | - | 57.17 nih.gov | 1.59 nih.gov | 0.82 (82%) nih.gov |

| Fed-Batch | - | 110 nih.gov | 0.88 nih.gov | 0.94 (94%) nih.gov | |

| Klebsiella oxytoca | Batch | Glucose | - | - | - |

| Fed-Batch (pH-stat) | Glucose | 127.9 infona.pl | 1.78 infona.pl | 0.48 infona.pl |

Fermentation Process Optimization

Bioreactor Design and Operation Parameters

The efficient microbial production of diols is highly dependent on the meticulous design of the bioreactor and the precise control of key operational parameters. These factors are crucial for maximizing product titer, yield, and productivity while minimizing the formation of undesirable by-products. researchgate.netnih.gov

Several operational parameters must be rigorously optimized to enhance diol production. nih.gov These include the composition of the culture medium, pH, temperature, and oxygen supply.

Nutrient Medium: The composition of the fermentation medium is critical. Studies have shown that supplementing a defined medium with complex nitrogen sources, such as yeast extract and casamino acids, can significantly enhance the specific production and yield of 2,3-BDO in organisms like Klebsiella oxytoca. nih.gov

pH Control: Maintaining an optimal pH is vital for efficient fermentation. The ideal pH varies depending on the microorganism used. For instance, in fed-batch fermentation of Klebsiella pneumoniae, maintaining the pH at 6.0 enhanced the diol yield and productivity. researchgate.net In other cases, using NaOH as a neutralizing agent has proven effective for K. oxytoca. nih.gov Some processes have been optimized to start at an initial pH of 8.0, yielding high concentrations of 2,3-BDO with minimal by-products. researchgate.net

Temperature: The fermentation temperature must be controlled to ensure optimal enzyme activity and cell growth. For example, a combined hydrolysis and fermentation process was found to be most efficient at 30°C. researchgate.net

Oxygen Supply: The availability of dissolved oxygen is one of the most critical parameters, as it can direct the metabolic flux towards or away from diol production. nih.gov The synthesis of 2,3-BDO is typically favored under micro-aerobic conditions. researchgate.net The agitation speed in a bioreactor is directly related to the oxygen transfer rate. Research on K. oxytoca demonstrated that increasing the agitation speed from 200 rpm to 400 rpm led to higher cell density and an increased final titer of 2,3-BDO, from 78.8 g/L to 105.1 g/L. nih.gov This highlights the importance of optimizing oxygen supply for maximizing product formation.

| Parameter | Organism | Condition/Value | Observed Effect | Source |

|---|---|---|---|---|

| Bioreactor Strategy | General | Fed-batch fermentation | Achieves high product titers (>150 g/L) by overcoming substrate inhibition. | encyclopedia.pub, mdpi.com |

| pH | Klebsiella pneumoniae | Maintained at 6.0 | Enhanced diol yield and productivity. | researchgate.net |

| pH | Klebsiella oxytoca | Use of NaOH for neutralization | Enhanced specific production and yield of 2,3-BDO. | nih.gov |

| Agitation Speed | Klebsiella oxytoca M1 | Increased from 200 to 400 rpm | Increased 2,3-BDO titer from 78.8 g/L to 105.1 g/L. | nih.gov |

| Nutrient Source | Klebsiella oxytoca M1 | Supplementation with yeast extract and casamino acids | Enhanced specific production and yield. | nih.gov |

| Temperature | Klebsiella pneumoniae | 30°C | Optimal for combined hydrolysis and fermentation. | researchgate.net |

Downstream Processing and Separation Technologies for Bio-derived Diols

The recovery and purification of diols from the fermentation broth is a significant challenge, often accounting for more than 50% of the total production cost. researchgate.netscispace.com This difficulty arises from several factors, including the low concentration of the diol in a complex aqueous mixture, the presence of microbial cells and other fermentation by-products, and the diol's inherent physical properties, such as a high boiling point (e.g., 180–184°C for 2,3-BDO) and high hydrophilicity. researchgate.netacs.orgnih.govcolab.ws Consequently, conventional distillation is often energy-intensive and economically unfavorable. colab.wsosti.gov To address these challenges, various alternative and integrated separation technologies have been developed. researchgate.netnih.gov

Key Separation Technologies:

Liquid-Liquid Extraction (LLE): This is a widely investigated method for diol recovery. researchgate.net The choice of solvent is critical. Oleyl alcohol has been identified as a suitable solvent for the extraction of 2,3-BDO due to its high distribution coefficient and selectivity. researchgate.netcolab.wsijcce.ac.ir Other solvents like 1-butanol, ethyl acetate, and 3-methyl-1-butanol have also been studied. scispace.comresearchgate.net A persistent challenge is that many solvents with high extraction power exhibit low selectivity. scispace.com Hydrophobic ionic liquids, such as tetraoctyl ammonium (B1175870) 2-methyl-1-naphthoate, have been explored as novel extractants. researchgate.net

Hybrid Extraction-Distillation (HED): This integrated approach combines an initial liquid extraction step with subsequent distillation. colab.ws The extraction column effectively removes a large portion of the water from the fermentation broth, which significantly reduces the energy consumption of the downstream distillation columns. colab.ws An optimized HED process using oleyl alcohol as the solvent has been shown to reduce reboiler duty and total annual costs by up to 54.8% and 25.8%, respectively, compared to conventional distillation. colab.ws

Aqueous Two-Phase System (ATPS) / Salting-Out: This technique involves the addition of a salt (e.g., ammonium sulfate) and a solvent (e.g., isopropanol) to the broth, creating two aqueous phases. cranfield.ac.uk The diol preferentially partitions into the solvent-rich phase, facilitating its separation. In one study, an ATPS composed of 30% w/v ammonium sulfate (B86663) and 50% v/v isopropanol (B130326) achieved a 2,3-BDO partition coefficient of 45.5 and a recovery yield of 97.9%. cranfield.ac.uk This method can also be applied directly to unfiltered broth, with the majority of cells and proteins remaining in the salt-rich aqueous phase. cranfield.ac.uk

Membrane Separation: Various membrane-based technologies are being explored, including pervaporation, membrane filtration, and reverse osmosis. researchgate.net An integrated process using a polydimethylsiloxane (B3030410) (PDMS) pervaporation membrane coupled with solvent extraction has been reported. nih.gov However, developing scalable membranes that can preferentially permeate diols over water remains a challenge due to the high hydrophilicity of the diols. acs.org

Adsorption Chromatography: Adsorptive separation using materials like zeolites is a promising technique. A study employing pure-silica nano-MFI-type zeolites in a simulated moving bed (SMB) system demonstrated the ability to enrich 2,3-BDO from a fermentation broth to over 98% purity with high recovery. acs.orgnih.gov

Reactive Extraction: This innovative method involves a chemical reaction to convert the diol into a derivative that is easier to separate. For example, 2,3-BDO can be reacted directly in the fermentation broth with aldehydes (e.g., butyraldehyde) in the presence of a solid acid catalyst to form a 1,3-dioxolane (B20135). acs.orgosti.gov This dioxolane is hydrophobic and phase-separates from the aqueous broth, allowing for simple decantation with an isolated yield of over 90%. osti.gov

| Separation Technology | Description | Key Findings / Performance Metrics | Source |

|---|---|---|---|

| Hybrid Extraction-Distillation (HED) | Combines LLE (with oleyl alcohol) and distillation. | Reduces reboiler duty by up to 54.8% and total annual cost by 25.8% vs. conventional distillation. | colab.ws |

| Aqueous Two-Phase System (ATPS) | Uses isopropanol and ammonium sulfate to create separable phases. | Achieved 97.9% recovery yield and a partition coefficient of 45.5 for 2,3-BDO. | cranfield.ac.uk |

| Reactive Extraction | Converts 2,3-BDO to a 1,3-dioxolane using an aldehyde. | Phase-separates from broth, allowing >90% isolated yield by decantation. | osti.gov |

| Adsorption (SMB) | Uses nano-MFI-type zeolite adsorbent in a simulated moving bed. | Achieved >98% purity and 8-fold enrichment of 2,3-BDO from fermentation broth. | acs.org |

| Liquid-Liquid Extraction (LLE) | Uses a hydrophobic ionic liquid ([TOA MNaph]) as a solvent. | Showed a good balance with a distribution coefficient of 1.08 and selectivity of 11.47. | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1,3 Butanediol

Dehydration Processes

Dehydration is a primary transformation pathway for 2-Methyl-1,3-butanediol, leading to the formation of valuable unsaturated compounds. The reaction typically proceeds over solid acid or metal oxide catalysts at elevated temperatures and can be steered toward different products depending on the catalyst and conditions used.

The vapor-phase catalytic dehydration of this compound is a significant route for the production of isoprene (B109036) (2-methyl-1,3-butadiene), a key monomer for synthetic rubber. mercer.edumdpi.com The reaction mechanism involves a multi-step process. Initially, the diol undergoes a first dehydration step to form unsaturated alcohol intermediates. The main isomers formed are 3-methyl-3-buten-1-ol (B123568), 3-methyl-2-buten-1-ol, and 2-methyl-3-buten-2-ol. chemicalbook.com These unsaturated alcohols can then undergo a second dehydration step to yield isoprene. rsc.org

The choice of catalyst is crucial for achieving high selectivity towards isoprene. Rare-earth oxides have shown particular efficacy. Ytterbium oxide (Yb₂O₃) has been identified as a highly efficient catalyst for the dehydration of 3MBDO to isoprene. researchgate.net Similarly, Y₂Zr₂O₇ catalysts, prepared by hydrothermal aging, have demonstrated high conversion and selectivity. mercer.eduresearchgate.net Research indicates that the acid-base properties of the catalyst, influenced by factors like hydrothermal aging time and calcination temperature, play a significant role in its catalytic performance. mercer.eduresearchgate.netresearchgate.net For example, with a Y₂Zr₂O₇ catalyst, a complete conversion of the diol with an isoprene selectivity of 82.4% can be achieved at 375 °C. mercer.eduresearchgate.net

A side reaction that can occur is the decomposition of the intermediate, 3-methyl-3-buten-1-ol, to form isobutene. researchgate.net The selectivity of this side reaction is primarily influenced by the reaction temperature. researchgate.net

| Catalyst | Reaction Temperature (°C) | MBDO Conversion (%) | Isoprene Yield (%) | Key Intermediates |

|---|---|---|---|---|

| Yb₂O₃ | 450 | ~100 | 92 | Unsaturated Alcohols |

| Y₂Zr₂O₇ | 375 | 100 | 82.4 | Unsaturated Alcohols |

| CeO₂ | 375 | Not specified | Not specified | 3-Methyl-2-buten-1-ol, 2-Methyl-3-buten-2-ol chemicalbook.com |

| Carbon-modified Al₂O₃ | 200 | Not specified | Low (favors intermediate) | 3-Methyl-3-buten-1-ol chemicalbook.comresearchgate.net |

The dehydration of this compound contrasts significantly with that of its isomer, 2,3-butanediol (B46004), which readily forms methyl ethyl ketone (MEK) through a pinacol-type rearrangement. For this compound, the reaction pathways documented in scientific literature predominantly lead to the formation of unsaturated alcohols and subsequently isoprene. mdpi.comchemicalbook.com The formation of ketones and aldehydes is not reported as a major product pathway from the simple dehydration of this specific diol. This is because the formation of a C4 ketone like MEK from a C5 diol would necessitate a carbon-carbon bond cleavage, a more complex process than the intramolecular elimination of water. While oxidation of related diols can produce ketones or aldehydes, this is a distinct chemical transformation from dehydration.

Dehydrogenation Reactions

The direct catalytic dehydrogenation of this compound is not extensively detailed in available research. However, insights can be drawn from studies on the parent compound, 1,3-butanediol (B41344). The dehydrogenation of 1,3-diols, catalyzed by ruthenium complexes, typically occurs at the secondary alcohol group to yield the thermodynamically favored α-hydroxyketone. escholarship.org For 1,3-butanediol, this reaction produces 4-hydroxy-2-butanone. researchgate.net This process can occur with or without a hydrogen acceptor. escholarship.org

By analogy, the dehydrogenation of this compound would be expected to occur at the secondary hydroxyl group (at position 3) to yield 4-hydroxy-4-methyl-2-pentanone. Further dehydrogenation of the primary alcohol could also occur, though studies on similar diols show a preference for the secondary alcohol. escholarship.org

Mechanisms of C-C Coupling Reactions

While this compound can be synthesized via pathways involving C-C bond formation, such as the Prins condensation of isobutene with formaldehyde (B43269) followed by hydrolysis, its direct participation as a substrate in C-C coupling reactions is not a commonly reported transformation. mdpi.com The reverse reaction, known as the pinacol (B44631) coupling, involves the formation of a vicinal diol from two carbonyl compounds, representing the creation of diols through C-C coupling. wikipedia.org

Diols, including the related 2,3-butanediol, can be employed as ligands in reagents used for C-C coupling. mdpi.com For instance, they can be used to create more reactive borate (B1201080) congeners for nickel-catalyzed allylic coupling reactions. mdpi.com In this context, the diol is part of the reactive complex but not the primary substrate undergoing the coupling.

Other Derivatization and Functionalization Reactions

Beyond dehydration, this compound can undergo other transformations to yield various derivatives.

Carbon-Oxygen Coupling: The compound is noted as being useful in carbon-oxygen coupling reactions, leveraging the reactivity of its hydroxyl groups. chemicalbook.com

Use as a Ligand: As mentioned, diols can be derivatized to act as ligands in catalytic systems. For example, they can be reacted with boronic acids to form boronate esters, which are precursors to reactive borates used in coupling chemistry. mdpi.com

C-H Functionalization: The broader class of 1,3-diols can undergo site-selective functionalization. For instance, the parent 1,3-butanediol can be selectively alkylated at the α-position of the secondary alcohol through a hydrogen atom transfer (HAT) process, demonstrating a method for C-C bond formation on the diol backbone. wikipedia.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of the dehydration of this compound are critical for optimizing the production of desired chemicals like isoprene.

Kinetic Aspects: The rate of dehydration and the selectivity towards specific products are strongly dependent on several factors:

Reaction Temperature: Higher temperatures generally favor the complete dehydration to isoprene over the formation of unsaturated alcohol intermediates. researchgate.netresearchgate.net For example, over a Yb₂O₃ catalyst, an isoprene yield of 92% was achieved at 450°C. researchgate.net

Catalyst Properties: The acid-base properties of the catalyst are crucial. mercer.eduresearchgate.net For Y₂Zr₂O₇ catalysts, the method of preparation, such as hydrothermal aging time, significantly influences these properties and, consequently, the catalytic performance. mercer.eduresearchgate.net Weaker acid sites on carbon-modified alumina (B75360) favor the formation of the intermediate 3-methyl-3-buten-1-ol at lower temperatures (200°C). researchgate.net

Contact Time: A longer contact time generally favors the consecutive dehydration of unsaturated alcohols to isoprene. researchgate.net

Thermodynamic Aspects: A theoretical study on the parent compound, 1,3-butanediol, provides insight into the relative stability and reactivity of the hydroxyl groups. researchgate.net The analysis of bond dissociation energy (BDE) shows that the terminal alcoholic O–H bond is weaker than the O-H bond of the internal (secondary) alcohol group, indicating a higher acidity for the terminal hydroxyl group. researchgate.net Thermodynamically, the pathway leading to the formation of conjugated dienes like 1,3-butadiene (B125203) (from 1,3-butanediol) is considered highly favorable. researchgate.net This aligns with experimental observations that isoprene, a conjugated diene, is the major final product from this compound dehydration. mercer.eduresearchgate.net

| Factor | Observation | Example/Reference |

|---|---|---|

| Reaction Temperature | Higher temperature increases isoprene yield. | Isoprene yield of 92% at 450°C over Yb₂O₃. researchgate.net |

| Catalyst Type | Rare-earth oxides (Yb₂O₃, Y₂Zr₂O₇) are highly selective for isoprene. | Y₂Zr₂O₇ gives 82.4% isoprene selectivity at 375°C. researchgate.net |

| Catalyst Acidity | Weaker acid sites can favor intermediate unsaturated alcohol formation. | Coke-modified Al₂O₃ increases selectivity to 3-methyl-3-buten-1-ol. chemicalbook.comresearchgate.net |

| Contact Time | Longer contact time promotes the second dehydration step to isoprene. | Highest isoprene yield (92%) achieved at a long contact time of 3.75 h. researchgate.net |

Catalysis in Reactions Involving 2 Methyl 1,3 Butanediol

Catalyst Design and Characterization

The rational design of catalysts is fundamental to achieving desired reaction outcomes. This involves tailoring the catalyst's physical and chemical properties, such as its composition, structure, and surface characteristics, to enhance activity, selectivity, and stability.

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. In reactions involving diols like 2-Methyl-1,3-butanediol, solid acid catalysts are particularly prominent, facilitating reactions such as dehydration and rearrangement.

Metal Oxides: Simple and mixed metal oxides have been investigated for diol dehydration. For instance, in the analogous dehydration of 2,3-butanediol (B46004), thorium oxide was one of the earliest catalysts used, achieving a 60% yield of 1,3-butadiene (B125203) at 350 °C. mdpi.com More recently, scandium oxide (Sc₂O₃) has demonstrated high selectivity, reaching 94% for 1,3-butadiene in the same reaction. mdpi.com The catalytic activity of these materials often correlates with their surface acidity and the presence of both Lewis and Brönsted acid sites.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them highly shape-selective catalysts. researchgate.net Their acidity can be tuned by varying the silica-to-alumina ratio (SAR). researchgate.net In the conversion of 2,3-butanediol, the zeolite HZSM-5 has been shown to effectively catalyze the formation of methyl ethyl ketone (MEK), with yields approaching 62.1%. mdpi.com The strong acidic sites within the zeolite framework are crucial for promoting the necessary rearrangement reactions. mdpi.com The pore structure of zeolites like ZSM-23 and Theta-1 has been found to be highly selective for producing propionaldehyde (B47417) from 1,2-propanediol dehydration. researchgate.net

Supported Phosphates: Phosphate-based catalysts, often supported on materials like silica, are effective for diol dehydration. For example, a silica-supported cesium dihydrogen phosphate (B84403) (CsH₂PO₄/SiO₂) catalyst achieved a 90% selectivity to 1,3-butadiene from 2,3-butanediol. mdpi.com A study on various metal phosphates (boron, aluminum, titanium, zirconium, and niobium) in 2,3-butanediol dehydration found that aluminum phosphate (AlP) provided the highest selectivity towards MEK (78%) at complete conversion. nju.edu.cn The reactivity of these phosphate catalysts was observed to increase in the order: BP < TiP < ZrP = NbP < AlP. nju.edu.cn

The table below summarizes the performance of various heterogeneous catalysts in the dehydration of 2,3-butanediol, a reaction analogous to conversions involving this compound.

Performance of Heterogeneous Catalysts in 2,3-Butanediol Dehydration

| Catalyst | Primary Product | Selectivity / Yield | Temperature (°C) | Reference |

|---|---|---|---|---|

| Thorium oxide | 1,3-Butadiene | 60% Yield | 350 | mdpi.com |

| Scandium oxide (Sc₂O₃) | 1,3-Butadiene | 94% Selectivity | N/A | mdpi.com |

| HZSM-5 | Methyl Ethyl Ketone | 62.1% Yield | N/A | mdpi.com |

| CsH₂PO₄/SiO₂ | 1,3-Butadiene | 90% Selectivity | N/A | mdpi.com |

| Aluminum Phosphate (AlP) | Methyl Ethyl Ketone | 78% Selectivity | N/A | nju.edu.cn |

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. Rhodium complexes are particularly significant in the synthesis of this compound precursors through hydroformylation. google.com

In a multi-step process to produce 2-Methyl-1,3-propanediol (B1210203) (a structurally related compound), a rhodium complex catalyst is essential for the hydroformylation of a cyclic acetal (B89532) intermediate. google.com This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. The catalyst is typically formed in situ from a rhodium source, such as Rh₆(CO)₁₆, and a phosphite (B83602) ligand. google.com The ligand, such as triphenyl phosphite, complexes with rhodium and carbon monoxide to form the active catalytic species, for example, RhH(CO)₂(PPh₃)₂. mdpi.comgoogle.com An excess of the phosphite ligand is crucial to maintain catalyst stability and maximize the yield of the desired linear aldehyde product. google.com These catalysts are highly effective for various hydrofunctionalization reactions, including hydroformylation, hydroboration, and hydrosilylation. nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high specificity and mild reaction conditions. While direct biocatalytic routes to this compound are not extensively documented, processes involving structurally similar diols highlight the potential of this approach.

For instance, the biotransformation of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid is efficiently catalyzed by whole cells of Gluconobacter oxydans. rsc.org This oxidative conversion involves two key enzymes within the microorganism: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). rsc.org The process demonstrates high conversion (95–100%) and selectivity (>95%) under optimized conditions of pH (6.0–7.5) and temperature (25–30 °C). rsc.org

In the context of butanediol (B1596017) isomers, 2,3-butanediol dehydrogenase (BDH) is a key enzyme that catalyzes the conversion of acetoin (B143602) to 2,3-butanediol. asm.orgnih.gov Different microorganisms produce various stereoisomers of the product due to the presence of distinct BDH enzymes (R, S, or meso-specific). nih.gov The development of enzymatic assays using BDH from organisms like Clostridium ljungdahlii allows for sensitive detection of 2,3-butanediol, which is valuable for screening potential producing microbes. nih.gov These examples underscore the capability of enzymatic systems to perform specific and selective transformations on diol structures.

Catalytic Reaction Optimization

Optimizing catalytic reactions is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability. This involves a systematic study of various reaction parameters and the performance of the reactor system.

Reaction conditions have a profound impact on catalyst performance and product distribution.

Temperature: Temperature is a critical parameter that affects reaction rates and selectivity. In the dehydration of 2,3-butanediol, increasing the temperature generally leads to higher conversion. mdpi.com For example, conversion can increase from 23% to 98% as the temperature rises from 300 °C to 325 °C, with nearly complete conversion achieved above 330 °C. mdpi.com However, excessively high temperatures can promote the formation of undesirable byproducts, necessitating the identification of an optimal temperature range, such as 330–340 °C in this specific case. mdpi.com

Pressure: For gas-phase reactions, pressure can influence reactant concentrations and residence times. In the synthesis of precursors to 2-methyl-1,3-propanediol via hydroformylation, the reactor pressure is typically maintained between 20 to 150 psig (pounds per square inch gauge). google.com

Flow Rates (Space Velocity): The weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the feed to the mass of the catalyst, is inversely related to the residence time of reactants in the catalyst bed. In 2,3-butanediol dehydration, a lower WHSV (longer residence time) results in higher conversion. mdpi.com Studies have shown that conversion can drop from nearly 100% to 70% as WHSV increases, with a stable and efficient operation identified at a WHSV below 0.65 h⁻¹. mdpi.com

Catalyst Loading: In the alkoxylation of camphene (B42988) with 2-methyl-1,3-propanediol using a resin catalyst, the catalyst loading was optimized to 20% based on the total mass of reactants. nju.edu.cn In homogeneous catalysis, the concentration of the catalyst is also critical. For rhodium-catalyzed hydroformylation, the rhodium concentration is typically in the range of 1.0 × 10⁻³ to 6.0 × 10⁻³ gram atoms per mole of the substrate. google.com

The following table presents optimized reaction conditions for processes involving 2-Methyl-1,3-propanediol or its close structural analogs.

Optimized Reaction Conditions for Diol Conversions

| Reaction | Compound | Catalyst | Temperature | Pressure | WHSV / Catalyst Loading | Reference |

|---|---|---|---|---|---|---|

| Dehydration | 2,3-Butanediol | a-CP | 330-340 °C | 0.2 bar | < 0.65 h⁻¹ | mdpi.com |

| Hydroformylation of Acetal Precursor | 2-Methyl-1,3-propanediol | Rhodium Complex | 100-110 °C | 30-110 psig | 1-6 x 10⁻³ M | google.com |

| Biotransformation | 2-Methyl-1,3-propanediol | G. oxydans | 25-30 °C | Atmospheric | 2.6 g/L cells | rsc.org |

| Alkoxylation | 2-Methyl-1,3-propanediol | Lewatit 2620 Resin | 80 °C (353 K) | Atmospheric | 20 wt% | nju.edu.cn |

Understanding and predicting reactor performance is essential for process scale-up and commercialization. This is often achieved through the development of mathematical models that describe the underlying kinetics and transport phenomena.

For the dehydration of 2,3-butanediol in a pilot-scale fixed-bed reactor, a one-dimensional (1D) heterogeneous reactor model has been successfully developed. mdpi.com This model accounts for gradients at the interface between the fluid and catalyst particles as well as within the catalyst particles themselves. mdpi.com Key assumptions often include plug flow behavior and the negligence of axial dispersion. mdpi.com

Validation of such models is performed by comparing simulation results with experimental data. For the 2,3-butanediol dehydration model, there was good agreement between the predicted and measured temperature profiles along the catalyst bed, as well as for the final conversion and product selectivities. mdpi.com The model accurately predicted that the reaction rate is high at the reactor inlet, leading to a temperature drop, and then slows as the reactant is consumed. mdpi.com Such validated models are invaluable for conducting sensitivity analyses to identify optimal and stable operating conditions, as demonstrated by the determination that a WHSV below 0.65 h⁻¹ and temperatures between 330–340 °C are ideal for efficient operation. mdpi.com

Elucidation of Active Sites and Structure-Activity Relationships

The catalytic conversion of this compound, primarily through dehydration to form valuable chemicals like isoprene (B109036), is profoundly influenced by the nature of the catalyst's active sites. Research in this area has focused on understanding the relationship between the structural and electronic properties of catalysts and their resulting activity and selectivity. Key factors include the type of acidity (Brønsted vs. Lewis), the density and strength of acid sites, and the interplay between acidic and basic properties.

Acidic Catalysts: The Role of Brønsted and Lewis Sites

Solid acid catalysts, such as amorphous silica-alumina (ASA) and zeolites, are frequently employed for the dehydration of diols. The active sites in these materials are primarily Brønsted and Lewis acid sites.

Brønsted Acid Sites: These sites, typically associated with bridging hydroxyl groups (Si-(OH)-Al) in aluminosilicates, are crucial for protonating the hydroxyl groups of the diol, initiating the dehydration sequence. Studies on the conversion of related C4 diols over aluminosilicate (B74896) catalysts have established a clear correlation between the presence of Brønsted acid sites of medium strength and the formation of the desired diolefin product. researchgate.netrsc.org For the dehydration of 1,3-butanediol (B41344) to butadiene, a reaction analogous to the conversion of this compound to isoprene, H-ZSM-5 zeolites demonstrated that a lower acid site density (higher SiO₂/Al₂O₃ ratio) resulted in better performance. researchgate.netrsc.org A maximum butadiene yield of 60% was achieved at 300 °C over H-ZSM-5 with a high SiO₂/Al₂O₃ ratio of 260. researchgate.netrsc.org This suggests that an optimal density of Brønsted sites is required to facilitate dehydration without promoting unwanted side reactions.

Lewis Acid Sites: Lewis acid sites, often extra-framework aluminum species or other metal cations within the catalyst structure, can also participate in the reaction. They are thought to favor side reactions such as cracking. mdpi.com For instance, in the dehydration of 1,3-butanediol, strong Lewis acid sites were found to promote the cracking of the intermediate, 3-buten-1-ol, into propylene. mdpi.com Therefore, controlling the ratio and strength of Brønsted to Lewis acid sites is a key strategy for maximizing selectivity. In the conversion of mevalonolactone (B1676541) to isoprene, SiO₂–Al₂O₃, which contains both Brønsted and Lewis acid sites, was found to be highly active, underscoring the potential for synergistic roles. acs.org

The table below summarizes the performance of different aluminosilicate catalysts in the dehydration of 1,3-butanediol, illustrating the structure-activity relationship.

Data derived from analogous 1,3-butanediol dehydration studies. researchgate.netrsc.org

Metal Oxide Catalysts: The Role of Acid-Base Properties

In addition to traditional solid acids, various metal oxides, particularly rare-earth oxides, have been identified as effective catalysts for the vapor-phase dehydration of 3-Methyl-1,3-butanediol (a synonym for this compound) to isoprene. researchgate.net These catalysts operate through a mechanism where both acidic and basic sites play a critical role.

Y₂Zr₂O₇ and Yb₂O₃ Catalysts: Yttrium-zirconium mixed oxides (Y₂Zr₂O₇) and ytterbium oxide (Yb₂O₃) have shown high efficiency and selectivity for this reaction. researchgate.netmercer.edu The structure-activity relationship is closely tied to the catalyst's preparation method, which influences its crystallinity and acid-base properties. mercer.edu For Y₂Zr₂O₇, preparation via hydrothermal aging was found to be crucial. mercer.edu The duration of this aging process directly impacts the crystallization of the material and the removal of precursor residues, which in turn modifies the surface acid-base properties. mercer.edu A longer hydrothermal aging time (up to 4 hours) significantly influenced these properties, leading to improved catalytic performance. mercer.edu

The catalytic activity is attributed to a balance of acid and base sites on the oxide surface. The reaction mechanism likely involves the concerted action of these sites.

The table below presents research findings on the performance of Y₂Zr₂O₇ catalysts, highlighting the effect of preparation conditions on catalytic activity.

Data from vapor-phase dehydration of 3-Methyl-1,3-butanediol (3-MBDO). mercer.edu

Advanced Analytical Techniques for 2 Methyl 1,3 Butanediol

Chromatographic Separations and Detection

Chromatography is a cornerstone for the separation and analysis of 2-methyl-1,3-butanediol from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation efficiency and definitive identification based on mass spectra.

For qualitative analysis, the mass spectrum of the analyte is compared with established spectral libraries. The fragmentation pattern of this compound upon electron ionization provides a unique fingerprint for its identification. Quantitative analysis is typically performed by creating a calibration curve using standards of known concentrations. To improve accuracy and precision, labeled internal standards, such as deuterated or ¹³C-labeled diols, can be utilized to compensate for variations in sample preparation and injection. nih.gov

While specific operational parameters for this compound are established based on the matrix and analytical goals, typical conditions can be inferred from the analysis of structurally similar diols like 1,3-butanediol (B41344) and 2,3-butanediol (B46004). longdom.orgoiv.int Derivatization, for instance, creating bis-tert-butyldimethylsilyl ethers, can be employed to enhance volatility and improve chromatographic peak shape. nih.gov The choice of ionization mode, such as electron impact (EI) or chemical ionization (CI), can also be optimized to increase sensitivity, with ammonia (B1221849) CI often providing a lower limit of detection. nih.gov

The table below summarizes typical GC-MS parameters used for the analysis of related butanediols, which can serve as a starting point for method development for this compound.

| Parameter | Example Condition for Butanediol (B1596017) Analysis | Source |

| Column | Capillary column (e.g., polar columns for diols) | longdom.orgoiv.int |

| Injector Temperature | 260 °C | longdom.org |

| Injection Mode | Split or Splitless | longdom.orgnih.gov |

| Oven Program | Initial 40°C, ramp at 10°C/min to 200°C | longdom.org |

| Carrier Gas | Helium or Hydrogen | oiv.int |

| MS Detector | Scan mode (e.g., 35-350 amu) | oiv.int |

| Quantification Ion (m/z) | 45 (for related diols) | oiv.int |

While GC-MS is common, liquid chromatography offers an alternative, particularly for samples that are not amenable to volatilization. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive method for the direct analysis of carbohydrates and other polyols without the need for derivatization. thermofisher.com

The principle of HPAE-PAD relies on the weak acidity of the hydroxyl groups of polyols (pKa values typically between 12-13). thermofisher.com Under high pH conditions using a strong alkaline mobile phase, the hydroxyl groups become partially ionized, allowing them to be separated on a strong anion-exchange column. Pulsed Amperometric Detection provides direct, sensitive, and selective detection of the eluted analytes by measuring the current generated from their oxidation on a gold electrode surface. This technique eliminates the need for chromophores or fluorophores, simplifying sample preparation. thermofisher.comlcms.cz

Although extensively used for complex carbohydrates, the HPAE-PAD methodology is applicable to smaller polyols, including diols like this compound, offering a powerful tool for their direct quantification in aqueous samples. thermofisher.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the methyl group protons, the methine proton, the methylene (B1212753) protons adjacent to the hydroxyl groups, and the hydroxyl protons themselves.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound (CH₃CH(CH₂OH)CH₂OH), five distinct signals corresponding to the five carbon atoms in the molecule would be expected.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by specific absorption bands. A study on the related compound 2,3-butanediol identified key vibrational modes. uc.pt A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. Strong bands in the 1000-1200 cm⁻¹ region are typical for C-O stretching vibrations. Weaker bands corresponding to C-H stretching and bending vibrations are also observed. uc.pt

Enantiomeric Purity Assessment (General for diols)

Since this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers: (R)-2-methyl-1,3-butanediol and (S)-2-methyl-1,3-butanediol. Assessing the enantiomeric purity is critical in asymmetric synthesis and for applications where stereochemistry is important.

The primary method for determining enantiomeric purity is chiral chromatography, most commonly chiral Gas Chromatography (GC). This technique uses a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz The principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers and allowing for their separation. gcms.cz

For diols, it is often necessary to derivatize the hydroxyl groups prior to analysis to improve volatility and interaction with the CSP. For example, enantiomers of 1,3-butanediol and 1,2-propanediol have been successfully separated and assayed using GC-MS after derivatization of the hydroxyl groups with a chiral reagent like (S)-(+)-2-phenylbutyryl chloride. nih.gov The resulting diastereomeric derivatives are then separated on a standard achiral column. Alternatively, direct separation of underivatized or simply derivatized diols can be achieved on a chiral GC column. nih.gov The ratio of the peak areas for the two separated enantiomers directly corresponds to the enantiomeric excess (ee) of the sample.

Computational and Theoretical Studies of 2 Methyl 1,3 Butanediol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. These calculations can determine molecular geometries, reaction energies, and transition states with high accuracy. For 2-Methyl-1,3-butanediol, such studies are crucial for understanding its intrinsic chemical nature and reactivity. Quantum-chemical calculations have been instrumental in developing new concepts regarding the nature of bonds in organic compounds containing heteroatoms and understanding specific intermolecular interactions that govern their thermodynamic properties. ethernet.edu.et

Understanding the precise pathway a reaction follows is fundamental to controlling its outcome. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction potential energy surfaces, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates.

While detailed mechanistic studies specifically targeting this compound are not widely published, the principles are well-demonstrated in analogous systems for synthesizing 1,3-diols. For instance, the stereoselective reduction of β-hydroxy ketones to produce 1,3-diols can be computationally modeled. Ab initio calculations on the chelate formed between a Lewis acid (e.g., BCl₃) and a β-hydroxy ketone reveal the preferred transition state geometry. acs.org These studies have identified stable half-chair conformers, with the conformer leading to the experimentally observed syn-diol product being significantly lower in energy. acs.org This type of analysis, which explains the high diastereoselectivity of the reaction, could be directly applied to understand and predict the stereochemical outcomes of reactions involving precursors to this compound.

One notable reaction is the oxidation of a silyl-protected precursor, which affords a 1,3-diol as a single diastereomer, proceeding with retention of configuration. acs.org This experimental outcome implies a highly organized transition state, the structure of which could be elucidated through quantum chemical modeling.

Table 1: Computationally Studied Transition State Conformers for BCl₃-Chelated Reduction of 4-Hydroxy-2-pentanone

| Conformer | Key Feature | Relative Energy (kcal/mol) | Implication for 1,3-Diol Synthesis |

| Minimum 1 | Pseudoequatorial methyl group | 0.00 | Favored transition state leading to the major product |

| Minimum 2 | Pseudoaxial methyl group | +4.18 | Disfavored due to steric interaction between chloride and methyl groups |

Data derived from ab initio computational studies on an analogous β-hydroxy ketone system. acs.org

Many synthetic routes to diols rely on heterogeneous catalysis. Understanding how a substrate like a this compound precursor interacts with a catalyst surface is key to optimizing reaction conditions and improving yield and selectivity. Quantum chemical calculations can model these interactions, providing insights into binding energies, surface reconstructions, and the electronic changes that facilitate the catalytic cycle.

For example, an effective route for producing this compound involves the hydrogenation of a condensation product of methyl ethyl ketone and formaldehyde (B43269) over Pt-ceria catalysts. researchgate.net Experimental evidence suggests that the presence of cerium(IV) oxide (CeO₂) is crucial for the catalyst's structure and performance, with oxygen vacancies on the ceria surface playing a key role in enhancing catalytic activity. researchgate.net DFT calculations could be employed to model the Pt-CeO₂ interface, investigate the binding of the reactant to the catalyst surface, and elucidate the mechanism by which surface oxygen vacancies facilitate the hydrogenation process.

Furthermore, the subsequent dehydration of this compound to produce isoprene (B109036) can be performed using heteropolyacid catalysts. researchgate.net Computational modeling can help explain the role of the catalyst's Brønsted acid sites in the dehydration mechanism, clarifying how the catalyst structure influences the reaction pathway and prevents the formation of unwanted byproducts.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a few molecules in great detail, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in a condensed phase, such as in a solvent or a polymer matrix, providing insights into its conformational dynamics, solvation properties, and transport behavior.

Although specific MD studies on this compound are not prevalent in the literature, the methodology is well-suited to explore several aspects of its chemistry. For instance, MD simulations could be used to:

Determine the preferred conformations of the molecule in different solvents.

Analyze the network of hydrogen bonds formed between this compound and water molecules.

Simulate its diffusion and transport properties, which are important for purification processes like liquid-liquid extraction.

Model its interaction with polymer chains, which is relevant to its use as a monomer or plasticizer.

Simulations on related systems, such as the reduction of ketones by borohydride (B1222165) reagents, have highlighted the importance of capturing the explicit role of the solvent and ion pairing, which MD simulations are uniquely capable of modeling.

Machine Learning and Data Science Applications in Process Design

The vast amount of data generated from both experimental and computational chemistry has paved the way for the application of machine learning (ML) and data science in chemical process design. These approaches can identify complex patterns in data to predict properties, optimize reaction conditions, and accelerate the discovery of new materials and processes. acs.org

For a compound like this compound, ML models could be developed for various applications, including:

Property Prediction: Using a database of known molecules, ML models can predict physical and chemical properties such as boiling point, vapor pressure, and solubility, often with greater speed than traditional computational methods. acs.orgchemeo.com

Process Optimization: ML algorithms can analyze experimental data from biosynthetic or chemical production routes to identify the optimal parameters (e.g., temperature, pH, catalyst loading) to maximize the yield and selectivity of this compound.

Solvent Screening: In purification processes, such as liquid-liquid extraction, ML can rapidly screen thousands of potential solvents to identify candidates with the best performance, reducing the need for extensive and time-consuming experimental work.

While bespoke ML models for this compound are not yet widely reported, the methodologies are being increasingly applied to the production and purification of other diols, demonstrating the significant potential of these data-driven techniques.

Table 2: Predicted Physicochemical Properties of this compound using Computational Models

| Property | Predicted Value | Unit | Prediction Method |

| Normal Boiling Point (Tboil) | 497.28 | K | Joback Method |

| Critical Temperature (Tc) | 661.20 | K | Joback Method |

| Critical Pressure (Pc) | 4456.32 | kPa | Joback Method |

| Enthalpy of Formation (ΔfH°gas) | -461.55 | kJ/mol | Joback Method |

| Octanol/Water Partition Coeff. (logPoct/wat) | -0.004 | Crippen Method |

Data sourced from Cheméo, based on established computational property prediction methods. chemeo.com

Prediction of Novel Reactivities and Derivations

Computational tools are not only for studying known reactions but also for predicting new ones. By simulating hypothetical reactions and screening for thermodynamic feasibility and kinetic barriers, computational chemistry can guide synthetic chemists toward discovering novel derivatives and synthetic pathways.

The biosynthesis of this compound in engineered E. coli and via modular polyketide synthase (PKS) platforms highlights a powerful route to novel chemical synthesis. nih.govresearchgate.net Computational approaches can aid in this field by:

Enzyme Engineering: Modeling the active site of enzymes to predict how mutations might alter their substrate specificity or catalytic efficiency, potentially leading to the synthesis of new, structurally diverse diols.

Pathway Design: Using retrosynthesis software and thermodynamic calculations to design new biosynthetic pathways to valuable target molecules derived from this compound.

Reactivity Prediction: Applying quantum chemical calculations to predict the reactivity of the hydroxyl groups in this compound towards various reagents, suggesting potential new chemical transformations and derivatives that have not yet been explored experimentally.

By understanding the fundamental electronic structure and reaction mechanisms, chemists can rationally design experiments to create novel molecules with desired properties, expanding the chemical space accessible from this compound.

Applications of 2 Methyl 1,3 Butanediol As a Chemical Building Block

Precursor in Polymer Science and Engineering

The diol's structure is particularly advantageous in the synthesis of polymers, where it influences characteristics such as crystallinity, flexibility, and thermal properties.

2-Methyl-1,3-butanediol is utilized as a monomer in the production of polyesters. Its asymmetric structure, stemming from the methyl side group, disrupts the regular packing of polymer chains. wikipedia.orgresearchgate.net This disruption reduces crystallinity, leading to the formation of amorphous polyesters with lower glass transition temperatures and often no melting point. pnnl.gov The incorporation of this branched diol can enhance flexibility and improve solubility in common solvents. wikipedia.org

In the synthesis of high solids polyester (B1180765) coatings, replacing neopentyl glycol (NPG) with 2-methyl-1,3-propanediol (B1210203) (a closely related diol) has been shown to offer several advantages. wikipedia.org These include its liquid form, the asymmetry of the monomer, reduced crystallinity in the resulting polymer, and shorter reaction times. wikipedia.org Performance tests of coatings made with these resins indicated an improvement in flexibility. wikipedia.org

Research on polyesters derived from renewable 2,3-butanediol (B46004), another related diol, highlights the impact of methyl branches on polymer properties. These branches tend to lower the melting temperatures of the resulting polyesters. organic-chemistry.org However, with appropriate reaction conditions, high molecular weight polyesters can still be achieved. organic-chemistry.org For instance, polyesters synthesized from 2,3-butanediol and long-chain aliphatic dicarboxylic acids have been produced with molecular weights up to 59,000 g/mol . organic-chemistry.org

Table 1: Comparison of Diols in Polyester Synthesis

| Diol | Key Structural Feature | Impact on Polyester Properties |

|---|---|---|

| This compound | Asymmetric methyl branch | Reduces crystallinity, enhances flexibility, improves solubility. wikipedia.orgresearchgate.net |

| Neopentyl Glycol (NPG) | Symmetric dimethyl branches | High stability and durability in coatings. |

| 2,3-Butanediol | Two methyl side groups | Disrupts crystallization, lowers melting temperatures. organic-chemistry.orgresearchgate.net |

| 1,3-Butanediol (B41344) | Single methyl branch | Results in amorphous polyesters with low glass transition temperatures. pnnl.gov |

In the field of polyurethane chemistry, diols like this compound function as chain extenders, contributing to the polymer's final properties. The synthesis of polyurethanes involves the reaction of diisocyanates with polyols, with chain extenders used to build molecular weight and create the hard segments of the polymer. google.comgoogle.com

The branched structure of 2-methyl-1,3-propanediol is particularly beneficial in manufacturing clear and pliable sealants and adhesives. researchgate.net It demonstrates excellent compatibility with conventional polyols and reliable reactivity with the isocyanate component. nih.gov Polyester polyols synthesized from this diol have primary hydroxyl groups, which is advantageous for subsequent reactions. nih.gov

Studies comparing the effects of different chain extenders, such as 1,3-butanediol and 1,4-butanediol, on the thermal behavior of thermoplastic polyurethanes (TPUs) have shown that the asymmetrical structure of 1,3-butanediol, which contains a methyl group, results in a higher glass transition temperature (Tg) for the TPU. researchgate.net This is attributed to the disruption of chain packing and creation of a more amorphous polymer structure. researchgate.net Given its similar branched structure, this compound is expected to impart comparable effects, enhancing flexibility and modifying the thermal properties of polyurethanes. rsc.org

The utility of branched diols like this compound extends to other polymer systems where modification of properties is desired. For example, 2-methyl-1,3-propanediol is used to modify polyethylene terephthalate (PET), where its branched structure helps to control both the thermal and crystallization properties of the final polyester. researchgate.net This control can be used to produce transparent PET bottles, as the asymmetric chemical structure hinders crystallization, which would otherwise make the resin opaque. nih.gov

The general principle is that the incorporation of non-linear, asymmetric diols into a polymer backbone disrupts chain regularity. This can be leveraged to:

Enhance Solubility: The less ordered structure allows solvent molecules to penetrate more easily.

Control Crystallinity and Melting Point: The degree of crystallinity can be fine-tuned by adjusting the ratio of linear to branched diols. researchgate.net

Improve Adhesion: In applications like coatings and adhesives, the amorphous nature can lead to better surface wetting and bonding. researchgate.net

Synthesis of High-Value Intermediate Chemicals

Beyond polymerization, this compound is a potential feedstock for the synthesis of valuable smaller molecules through catalytic conversion.

This compound can be converted into isoprene (B109036), a key monomer for the production of synthetic rubber and other elastomers. The process involves the catalytic dehydration of the diol. Research has demonstrated that the dehydration of this compound over a cerium oxide (CeO₂) catalyst can produce isoprene with a yield of 73%. researchgate.net This reaction pathway represents an alternative, potentially bio-based route to isoprene, starting from a C5 diol. researchgate.netacs.org

The general mechanism for the dehydration of diols to dienes involves the elimination of two water molecules. The choice of catalyst and reaction conditions is crucial to favor the formation of the desired diene and minimize side reactions. While the direct conversion of this compound to butadiene is not prominently documented, the dehydration of other butanediol (B1596017) isomers, such as 1,3-butanediol, over aluminosilicate (B74896) catalysts is known to produce butadiene. rsc.orgresearchgate.net

Table 2: Catalytic Dehydration of C5 Diols to Isoprene

| Diol Feedstock | Catalyst | Product | Reported Yield |

|---|---|---|---|

| This compound | CeO₂ | Isoprene | 73% researchgate.net |

| 3-Methyl-1,3-butanediol | Y₂Zr₂O₇ | Isoprene | 82.4% selectivity researchgate.net |